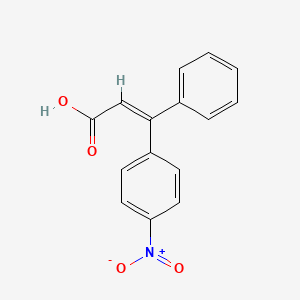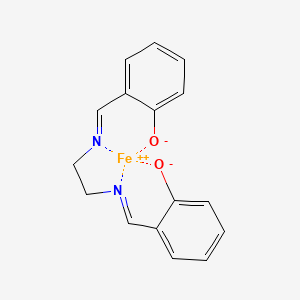
5-Iodopyrazine-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodopyrazine-2-sulfinic acid: is a heterocyclic organic compound containing iodine, sulfur, and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-Iodopyrazine-2-sulfinic acid typically involves the iodination of pyrazine derivatives followed by sulfonation. One common method includes the reaction of pyrazine with iodine in the presence of an oxidizing agent to introduce the iodine atom at the desired position. Subsequent sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfinic acid derivative.
Industrial Production Methods: Industrial production of 5-Iodopyrazine-2-sulfinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodopyrazine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed coupling reactions.
Major Products:
Oxidation: 5-Iodopyrazine-2-sulfonic acid.
Reduction: 5-Hydroxypyrazine-2-sulfinic acid.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodopyrazine-2-sulfinic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical transformations.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s unique structure may allow it to interact with biological targets in novel ways, leading to the discovery of new drugs.
Industry: In the industrial sector, 5-Iodopyrazine-2-sulfinic acid can be used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism by which 5-Iodopyrazine-2-sulfinic acid exerts its effects depends on its chemical reactivity. The sulfinic acid group can act as a nucleophile or electrophile in various reactions, allowing it to interact with different molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes.
Comparación Con Compuestos Similares
- 5-Bromopyrazine-2-sulfinic acid
- 5-Chloropyrazine-2-sulfinic acid
- 5-Fluoropyrazine-2-sulfinic acid
Comparison: Compared to its halogenated analogs, 5-Iodopyrazine-2-sulfinic acid is unique due to the larger atomic radius and higher polarizability of iodine. This can lead to stronger halogen bonding interactions and different reactivity patterns. Additionally, the iodine atom’s presence can influence the compound’s electronic properties, making it distinct from its bromine, chlorine, and fluorine counterparts.
Propiedades
Fórmula molecular |
C4H3IN2O2S |
|---|---|
Peso molecular |
270.05 g/mol |
Nombre IUPAC |
5-iodopyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3IN2O2S/c5-3-1-7-4(2-6-3)10(8)9/h1-2H,(H,8,9) |
Clave InChI |
BWWUUZKSKCXNTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)I)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



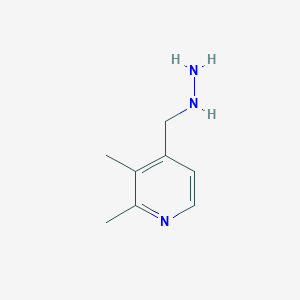
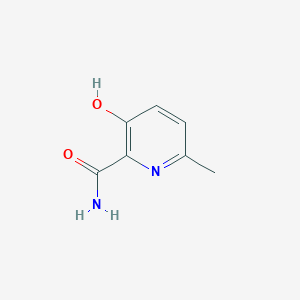
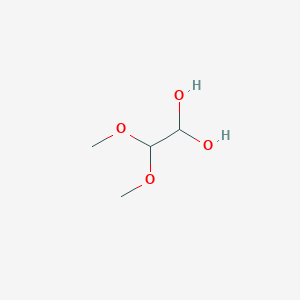
![tert-Butyl (1s,4s)-7-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15247881.png)
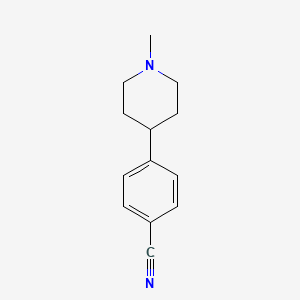

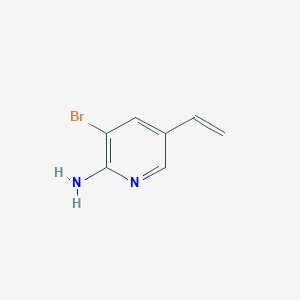
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)

![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)
